molecular formula C25H30N2O6 B4624757 2-(4-NITROPHENYL)-2-OXOETHYL 2-{[3,5-DI(TERT-BUTYL)BENZOYL]AMINO}ACETATE

2-(4-NITROPHENYL)-2-OXOETHYL 2-{[3,5-DI(TERT-BUTYL)BENZOYL]AMINO}ACETATE

Cat. No.: B4624757
M. Wt: 454.5 g/mol
InChI Key: FTAAVURTLQKZTP-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 2-{[3,5-di(tert-butyl)benzoyl]amino}acetate is a complex organic compound that features a nitrophenyl group, an oxoethyl group, and a benzoylaminoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 2-{[3,5-di(tert-butyl)benzoyl]amino}acetate typically involves multi-step organic reactions. One common approach is to start with the nitration of a phenyl compound to introduce the nitro group. This is followed by the formation of the oxoethyl group through oxidation reactions. The final step involves the coupling of the benzoylaminoacetate moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 2-{[3,5-di(tert-butyl)benzoyl]amino}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 2-{[3,5-di(tert-butyl)benzoyl]amino}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 2-{[3,5-di(tert-butyl)benzoyl]amino}acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzoylaminoacetate moiety can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrophenyl)-2-oxoethyl 2-{[3,5-di(tert-butyl)benzoyl]amino}acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-[(3,5-ditert-butylbenzoyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6/c1-24(2,3)18-11-17(12-19(13-18)25(4,5)6)23(30)26-14-22(29)33-15-21(28)16-7-9-20(10-8-16)27(31)32/h7-13H,14-15H2,1-6H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAAVURTLQKZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-NITROPHENYL)-2-OXOETHYL 2-{[3,5-DI(TERT-BUTYL)BENZOYL]AMINO}ACETATE
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2-(4-NITROPHENYL)-2-OXOETHYL 2-{[3,5-DI(TERT-BUTYL)BENZOYL]AMINO}ACETATE
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2-(4-NITROPHENYL)-2-OXOETHYL 2-{[3,5-DI(TERT-BUTYL)BENZOYL]AMINO}ACETATE
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2-(4-NITROPHENYL)-2-OXOETHYL 2-{[3,5-DI(TERT-BUTYL)BENZOYL]AMINO}ACETATE
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2-(4-NITROPHENYL)-2-OXOETHYL 2-{[3,5-DI(TERT-BUTYL)BENZOYL]AMINO}ACETATE
Reactant of Route 6
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2-(4-NITROPHENYL)-2-OXOETHYL 2-{[3,5-DI(TERT-BUTYL)BENZOYL]AMINO}ACETATE

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